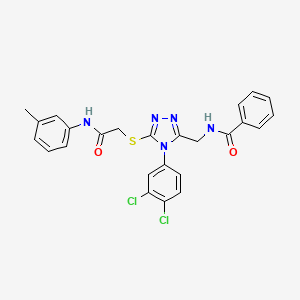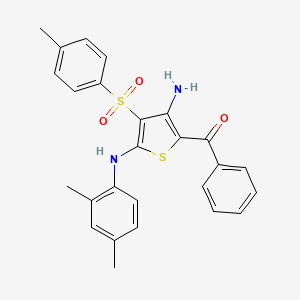
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as ADPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ADPM is a thiophene-based compound that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is not fully understood. However, it is believed that (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects. Some of the effects of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone include its ability to inhibit cell proliferation and induce apoptosis in cancer cells. (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. Additionally, (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have antiviral effects by inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone a potentially effective anticancer agent with fewer side effects. However, one of the limitations of using (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential use in combination with other anticancer agents. Another potential direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone and its potential side effects.
Synthesemethoden
The synthesis of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone involves the reaction of 2,4-dimethylaniline with thiophene-2-carbaldehyde, followed by the addition of tosyl chloride and subsequent reaction with ammonia. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been studied for its potential therapeutic applications in various scientific research studies. Some of the applications of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone include its use as an anticancer agent, anti-inflammatory agent, and antiviral agent. (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBWVWOIXNSLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)
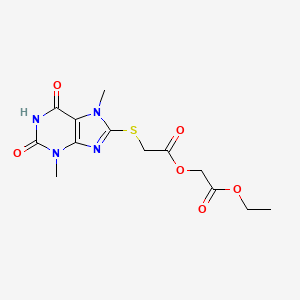
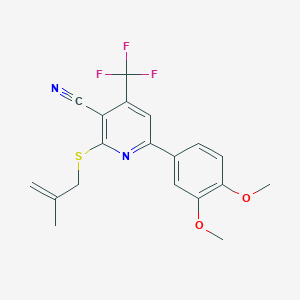
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)
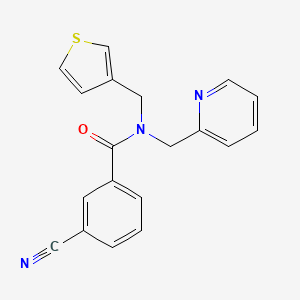
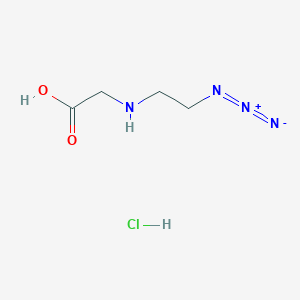
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)
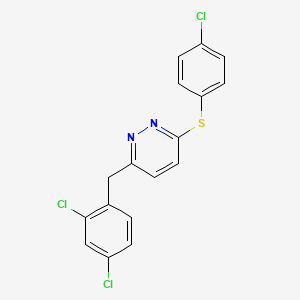
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)
